4-(Oxolan-3-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(Oxolan-3-yl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and oxolane, a five-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Michael addition reaction, where carboxylate-substituted enones react with nitroalkanes to form pyrrolidine-3-carboxylic acid derivatives . The reaction conditions often include the use of organocatalysts to achieve high enantiomeric purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(Oxolan-3-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It may be explored for its potential therapeutic properties, including its use as a scaffold for drug design.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Oxolan-3-yl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism of action would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with different functional groups.
Oxolane-2-carboxylic acid: An oxolane derivative with a carboxylic acid group.
Pyrrolidinone derivatives: Compounds containing a pyrrolidinone ring, which have different biological and chemical properties.
Uniqueness
4-(Oxolan-3-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine and oxolane rings, which imparts distinct structural and functional characteristics. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-9(12)8-4-10-3-7(8)6-1-2-13-5-6/h6-8,10H,1-5H2,(H,11,12) |
InChI Key |
RVXVUIWJSOZYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2CNCC2C(=O)O |
Origin of Product |
United States |
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